{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine
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Overview
Description
{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is a complex organic compound with the molecular formula C16H27NO4S and a molecular weight of 329.5 g/mol. This compound is characterized by its unique structural features, including a sec-butyl group, an ethoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine typically involves multiple steps. One common approach includes the following reactions:
Friedel-Crafts Acylation: This step introduces the sec-butyl group onto the benzene ring.
Etherification: The ethoxy group is introduced through an etherification reaction.
Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting the benzene derivative with a sulfonamide reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of {[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the sec-butyl group.
3-sec-butyl-4-methoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Contains a methoxy group instead of an ethoxy group.
3-sec-butyl-4-ethoxybenzenesulfonamide: Lacks the hydroxymethyl group.
Uniqueness
{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1246821-57-7 |
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Molecular Formula |
C16H27NO4S |
Molecular Weight |
329.5g/mol |
IUPAC Name |
3-butan-2-yl-4-ethoxy-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H27NO4S/c1-5-12(4)15-10-14(8-9-16(15)21-7-3)22(19,20)17-13(6-2)11-18/h8-10,12-13,17-18H,5-7,11H2,1-4H3 |
InChI Key |
RFMDWOVPIARMSE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NC(CC)CO)OCC |
Origin of Product |
United States |
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